Cas no 1805237-21-1 (4-Chloromethyl-5-cyano-2-mercaptobenzoic acid)

4-Chloromethyl-5-cyano-2-mercaptobenzoic acid is a versatile intermediate in organic synthesis, particularly valued for its reactive functional groups—chloromethyl, cyano, mercapto, and carboxylic acid—which enable diverse chemical transformations. The chloromethyl group facilitates nucleophilic substitution reactions, while the cyano group offers opportunities for further derivatization. The mercapto (–SH) moiety allows for thiol-based coupling or metal coordination, and the carboxylic acid group enhances solubility and reactivity in polar media. This compound is useful in pharmaceutical and agrochemical research, serving as a precursor for heterocyclic compounds or bioactive molecules. Its multifunctional nature makes it a valuable building block for complex molecular architectures.
4-Chloromethyl-5-cyano-2-mercaptobenzoic acid structure
1805237-21-1 structure
Product Name:4-Chloromethyl-5-cyano-2-mercaptobenzoic acid
CAS No:1805237-21-1
MF:C9H6ClNO2S
MW:227.667439937592
CID:4961080
Update Time:2025-05-23

4-Chloromethyl-5-cyano-2-mercaptobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Chloromethyl-5-cyano-2-mercaptobenzoic acid
    • Inchi: 1S/C9H6ClNO2S/c10-3-5-2-8(14)7(9(12)13)1-6(5)4-11/h1-2,14H,3H2,(H,12,13)
    • InChI Key: ZCZAAFCZKDKGGI-UHFFFAOYSA-N
    • SMILES: ClCC1C=C(C(C(=O)O)=CC=1C#N)S

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 275
  • XLogP3: 1.7
  • Topological Polar Surface Area: 62.1

4-Chloromethyl-5-cyano-2-mercaptobenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A014005774-250mg
4-Chloromethyl-5-cyano-2-mercaptobenzoic acid
1805237-21-1 97%
250mg
480.00 USD 2021-06-22
Alichem
A014005774-500mg
4-Chloromethyl-5-cyano-2-mercaptobenzoic acid
1805237-21-1 97%
500mg
790.55 USD 2021-06-22
Alichem
A014005774-1g
4-Chloromethyl-5-cyano-2-mercaptobenzoic acid
1805237-21-1 97%
1g
1,549.60 USD 2021-06-22

Additional information on 4-Chloromethyl-5-cyano-2-mercaptobenzoic acid

4-Chloromethyl-5-cyano-2-mercaptobenzoic Acid: A Comprehensive Overview

4-Chloromethyl-5-cyano-2-mercaptobenzoic acid, also known by its CAS registry number 1805237-21-1, is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its benzoic acid backbone, which is substituted with a chloromethyl group at the 4-position, a cyano group at the 5-position, and a mercapto group at the 2-position. These substituents confer the molecule with distinctive chemical properties, making it a valuable compound for various applications.

The synthesis of 4-Chloromethyl-5-cyano-2-mercaptobenzoic acid involves a series of multi-step reactions, including nucleophilic substitution, cyano group introduction, and mercaptation. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity. For instance, studies have demonstrated the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. This approach not only enhances efficiency but also aligns with the growing demand for sustainable chemical processes.

The structural complexity of 4-Chloromethyl-5-cyano-2-mercaptobenzoic acid makes it an intriguing subject for mechanistic studies. The interplay between the chloromethyl, cyano, and mercapto groups creates a dynamic environment for chemical reactivity. Researchers have explored its reactivity under various conditions, revealing its potential as a versatile building block in organic synthesis. For example, the chloromethyl group can undergo nucleophilic substitution reactions, while the cyano group can participate in cycloaddition reactions. The mercapto group, on the other hand, can act as a nucleophile or undergo oxidation to form disulfide linkages.

In recent years, 4-Chloromethyl-5-cyano-2-mercaptobenzoic acid has found applications in drug discovery and development. Its unique structure allows it to interact with biological targets in novel ways, making it a promising candidate for therapeutic agents. For instance, studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties. These findings have prompted further research into its pharmacokinetics and toxicity profiles to assess its suitability as a drug candidate.

Beyond pharmacology, 4-Chloromethyl-5-cyano-2-mercaptobenzoic acid has also been explored in materials science. Its ability to form coordination complexes with metal ions has led to its use in designing new materials for catalysis and sensing applications. Recent research highlights its role as a ligand in metalloenzyme mimics, where it facilitates catalytic transformations under mild conditions. Additionally, its ability to form self-assembled monolayers has been investigated for potential use in nanotechnology.

The environmental impact of 4-Chloromethyl-5-cyano-2-mercaptobenzoic acid is another area of active research. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological effects of this compound is crucial. Studies have shown that under certain conditions, this compound can undergo microbial degradation, reducing its persistence in the environment. However, further research is needed to fully understand its environmental fate and mitigate any potential risks.

In conclusion, 4-Chloromethyl-5-cyano-2-mersaptobenzoic acid, with its unique structure and diverse reactivity, continues to be a focal point in various scientific disciplines. Its applications span from drug discovery to materials science, with ongoing research uncovering new possibilities for its use. As advancements in synthetic methods and mechanistic understanding continue to evolve, this compound is poised to play an even more significant role in future scientific endeavors.

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